molecular formula C14H10N2O B6157074 7-phenyl-5,6-dihydro-1,6-naphthyridin-5-one CAS No. 35969-62-1

7-phenyl-5,6-dihydro-1,6-naphthyridin-5-one

Cat. No.: B6157074
CAS No.: 35969-62-1
M. Wt: 222.2
InChI Key:
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Description

7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused-ring system that includes two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-phenyl-5,6-dihydro-1,6-naphthyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-phenyl-5,6-dihydro-1,6-naphthyridin-5-one involves its interaction with specific molecular targets. In the context of its anticancer properties, it may inhibit key enzymes or proteins involved in cell proliferation and survival. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1,6-Naphthyridine: A closely related compound with similar structural features.

    1,5-Naphthyridine: Another related compound with a different ring fusion pattern.

Uniqueness: 7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one is unique due to its specific substitution pattern and the presence of a phenyl group. This structural feature can influence its reactivity and biological activity, making it distinct from other naphthyridines.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-phenyl-5,6-dihydro-1,6-naphthyridin-5-one involves the condensation of 2-aminobenzophenone with malonic acid in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then cyclized with phosphorus oxychloride to form the desired compound.", "Starting Materials": [ "2-aminobenzophenone", "malonic acid", "acetic anhydride", "p-toluenesulfonic acid", "phosphorus oxychloride" ], "Reaction": [ "Step 1: 2-aminobenzophenone is reacted with malonic acid in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid to form the intermediate product.", "Step 2: The intermediate product is then cyclized with phosphorus oxychloride to form 7-phenyl-5,6-dihydro-1,6-naphthyridin-5-one." ] }

CAS No.

35969-62-1

Molecular Formula

C14H10N2O

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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